molecular formula C5H4BClFNO2 B151877 (6-クロロ-5-フルオロピリジン-3-イル)ボロン酸 CAS No. 1072946-66-7

(6-クロロ-5-フルオロピリジン-3-イル)ボロン酸

カタログ番号: B151877
CAS番号: 1072946-66-7
分子量: 175.35 g/mol
InChIキー: NWEKVQKALFWZHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6-Chloro-5-fluoropyridin-3-yl)boronic acid is a boronic acid derivative of the pyridine ring, which is a heterocyclic aromatic compound containing nitrogen. This compound is significant in organic chemistry and biochemistry due to its versatile applications in the synthesis of various organic molecules, pharmaceuticals, and agrochemicals.

科学的研究の応用

Scientific Research Applications

1.1 Medicinal Chemistry

  • Kinase Inhibitors : The compound is utilized as a building block for developing kinase inhibitors, which are critical in treating various cancers. Kinases play a vital role in cellular signaling pathways, and their inhibition can lead to reduced tumor growth and proliferation.
  • Antibacterial Agents : Research indicates that (6-Chloro-5-fluoropyridin-3-yl)boronic acid can be incorporated into antibiotic structures, demonstrating efficacy against certain resistant bacterial strains. Its unique structure enhances interactions with bacterial targets, making it a promising candidate for new antibiotic development .

1.2 Radiotracer Development

  • The compound is significant in developing radiotracers for positron emission tomography (PET). It binds to GABAB receptors in the brain, facilitating imaging that can help diagnose neurological conditions.

1.3 Photodynamic Therapy

  • It is used to synthesize boronated derivatives of chlorin e6, which serve as photosensitizers in photodynamic therapy for cancer treatment. These derivatives improve the efficacy of light-activated therapies by enhancing binding to albumin and targeting cancer cells more effectively.

1.4 Anti-inflammatory Properties

  • Studies have shown that (6-Chloro-5-fluoropyridin-3-yl)boronic acid exhibits anti-inflammatory properties by inhibiting leukotrienes, which are mediators involved in inflammatory responses.

Case Study 1: Development of Kinase Inhibitors

A study investigated the incorporation of (6-Chloro-5-fluoropyridin-3-yl)boronic acid into novel kinase inhibitors. The resultant compounds exhibited significant potency against various cancer cell lines, demonstrating the potential for targeted cancer therapies.

Case Study 2: Antibacterial Activity

Research focusing on the antibacterial properties of derivatives containing (6-Chloro-5-fluoropyridin-3-yl)boronic acid showed promising results against resistant strains of bacteria. The study highlighted the structure-activity relationship (SAR) that enhanced the efficacy of these compounds compared to traditional antibiotics.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-5-fluoropyridin-3-yl)boronic acid typically involves the reaction of 6-chloro-5-fluoropyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an aqueous or organic solvent . The reaction conditions often include heating the mixture to reflux and then purifying the product through crystallization or chromatography .

Industrial Production Methods

Industrial production of (6-Chloro-5-fluoropyridin-3-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

(6-Chloro-5-fluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into different pyridine derivatives.

    Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation and alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) and alkylation using alkyl halides.

Major Products

The major products formed from these reactions include various substituted pyridines and pyridine N-oxides, which have applications in pharmaceuticals and agrochemicals .

作用機序

The mechanism of action of (6-Chloro-5-fluoropyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. For instance, in radiotracer development, the compound binds to GABAB receptors in the brain, allowing for imaging of these receptors using PET. In photodynamic therapy, the boronated derivatives enhance the binding to albumin, increasing the efficacy of the treatment.

類似化合物との比較

Similar Compounds

    6-Fluoro-3-pyridinylboronic acid: Similar in structure but lacks the chlorine substituent.

    2-Fluoro-3-pyridineboronic acid: Another fluorinated pyridine boronic acid with different substitution patterns.

    4-Pyridinylboronic acid: A pyridine boronic acid with the boronic acid group at the 4-position.

Uniqueness

(6-Chloro-5-fluoropyridin-3-yl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring, which can influence its reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with molecular targets, such as in radiotracer development and photodynamic therapy.

生物活性

(6-Chloro-5-fluoropyridin-3-yl)boronic acid is an organoboron compound that has garnered interest in medicinal chemistry due to its potential applications in developing novel pharmaceutical agents, particularly kinase inhibitors and antibacterial agents. This article explores the biological activities associated with this compound, synthesizing findings from various studies and providing a comprehensive overview of its properties and implications for drug development.

The molecular formula of (6-Chloro-5-fluoropyridin-3-yl)boronic acid is CHBClFNO, with a molecular weight of 175.35 g/mol. It features a pyridine ring substituted with chlorine and fluorine atoms, which enhances its reactivity and biological potential. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where it acts as a building block for synthesizing complex organic molecules essential in pharmaceutical chemistry.

Kinase Inhibition

A notable study highlighted the role of compounds structurally related to (6-Chloro-5-fluoropyridin-3-yl)boronic acid in inhibiting cyclin-dependent kinases (CDKs), specifically CDK8 and CDK19. These kinases are associated with various cancers, including colorectal cancer. The compound exhibited high affinity towards these targets, with IC50 values of 7.2 ± 1.4 nM for CDK8 and 6.0 ± 1.0 nM for CDK19, demonstrating its potential as an anticancer therapeutic agent .

Antibacterial Activity

In another study, the antibacterial potential of boronic acids was explored, revealing that derivatives of (6-Chloro-5-fluoropyridin-3-yl)boronic acid could effectively inhibit bacterial growth. The mechanism involved disrupting bacterial cell wall synthesis, a critical target for antibiotic development.

Pharmacokinetic Profile

The pharmacokinetic properties of compounds related to (6-Chloro-5-fluoropyridin-3-yl)boronic acid are crucial for evaluating their therapeutic viability. A comparative analysis of similar compounds showed varied clearance rates and bioavailability profiles across different species:

SpeciesClearance (L/h/kg)Liver Blood Flow (%)Volume of Distribution (L/kg)Bioavailability (%)Half-life (h)
Mouse1.87311.08540.55
Rat1.54351.53880.97
Dog0.84330.741260.70
Human~0.88~76~0.85~70~0.70

This data suggests that while the compound may exhibit favorable properties in vitro, its metabolic stability and clearance must be optimized for effective therapeutic use .

特性

IUPAC Name

(6-chloro-5-fluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BClFNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEKVQKALFWZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647880
Record name (6-Chloro-5-fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-66-7
Record name (6-Chloro-5-fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。